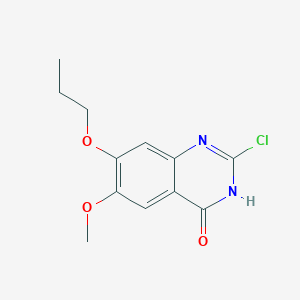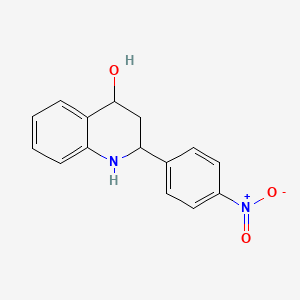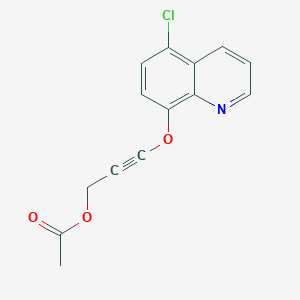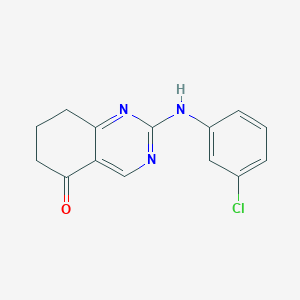
2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona es un compuesto químico que pertenece a la clase de derivados de quinazolinona. Estos compuestos son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
La síntesis de 2-((3-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona típicamente involucra la reacción de 3-cloroanilina con 2-aminobenzamida en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del anillo de quinazolinona. Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
2-((3-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes para formar los derivados de quinazolinona correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al anillo de quinazolinona.
Sustitución: El átomo de cloro en el grupo 3-clorofenil puede sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de derivados de quinazolinona más complejos.
Biología: El compuesto ha mostrado potencial como un inhibidor de ciertas enzimas, lo que lo convierte en un candidato para estudios biológicos adicionales.
Medicina: Los derivados de quinazolinona, incluido este compuesto, se han investigado por su potencial como agentes anticancerígenos, antiinflamatorios y antimicrobianos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-((3-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función. Las vías exactas involucradas dependen del contexto biológico específico en el que se estudia el compuesto.
Comparación Con Compuestos Similares
2-((3-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona se puede comparar con otros derivados de quinazolinona, como:
2-Amino-4H-pirano[3,2-h]quinolina-3-carbonitrilos: Estos compuestos también exhiben actividades biológicas y se han estudiado por sus propiedades antitumorales.
Derivados de 6H-indolo[2,3-b]quinoxalina: Estos compuestos han mostrado citotoxicidad contra varias líneas celulares de cáncer.
La singularidad de 2-((3-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona radica en su patrón de sustitución específico y las actividades biológicas resultantes, que pueden diferir de las de otros compuestos similares.
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C14H12ClN3O/c15-9-3-1-4-10(7-9)17-14-16-8-11-12(18-14)5-2-6-13(11)19/h1,3-4,7-8H,2,5-6H2,(H,16,17,18) |
Clave InChI |
PSIUKUAVWWOLJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=NC=C2C(=O)C1)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)
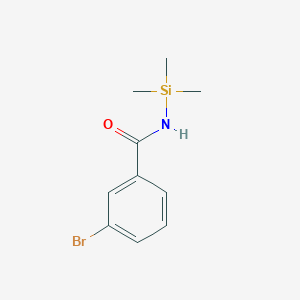
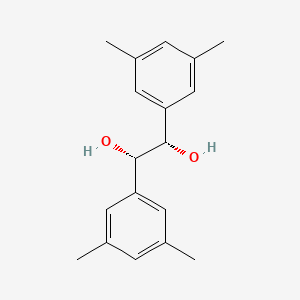
![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)


![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
